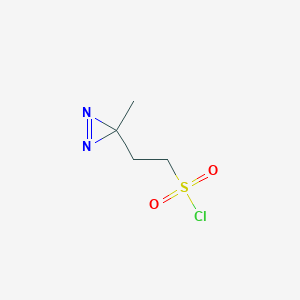

2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1909335-97-2 . It has a molecular weight of 182.63 . The IUPAC name for this compound is 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride . It is a liquid at room temperature .

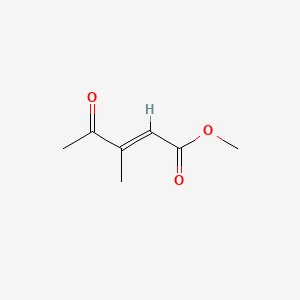

Molecular Structure Analysis

The InChI code for 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride is 1S/C4H7ClN2O2S/c1-4(6-7-4)2-3-10(5,8)9/h2-3H2,1H3 . This code provides a way to encode the molecular structure using a short ASCII string.Physical And Chemical Properties Analysis

2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Applications De Recherche Scientifique

Sulfonylation and Rearrangement Reactions

Research by Bin et al. (2004) demonstrates the use of alkylsulfonyl chlorides in chemical synthesis, highlighting a potassium hydroxide-mediated novel rearrangement to produce 1-aryl-2-(arylsulfonylmethanesulfonyl)ethanones with regiospecific methyl- and ethylation. This showcases the potential for creating complex sulfonylated structures useful in various applications (Bin et al., 2004).

Glycosylidene Carbenes and Sulfonylation

Mangholz et al. (2003) explored the acylation and sulfonylation of glucosylidenespirodiaziridines, demonstrating a method for the synthesis of glyconolactone hydrazones through sulfonylation. This work contributes to the understanding of carbohydrate modification via sulfonylation, suggesting applications in the synthesis of complex sugar derivatives (Mangholz et al., 2003).

Ionic Liquid-Supported Sulfonyl Azide Synthesis

Muthyala et al. (2012) reported on the synthesis of an ionic liquid-supported sulfonyl azide and its application in diazotransfer reactions, offering a method for producing diazo compounds in high yields. This indicates the role of sulfonyl chlorides in facilitating diazotransfer reactions, which are critical in organic synthesis (Muthyala et al., 2012).

Safe Sulfonylation Techniques

Tanabe et al. (1995) developed a method for the sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride. This technique emphasizes safety and efficiency in sulfonylation reactions, crucial for industrial and laboratory settings (Tanabe et al., 1995).

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-(3-methyldiazirin-3-yl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2O2S/c1-4(6-7-4)2-3-10(5,8)9/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYWZDFJXMHDLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide](/img/structure/B2854467.png)

![Ethyl 3-(4-fluorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2854476.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2854482.png)